molecular formula C14H17FN6O B2653621 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049405-32-4

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2653621
M. Wt: 304.329
InChI Key: YFKFXFKLVVKGOJ-UHFFFAOYSA-N
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Description

“1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone” is a chemical compound. It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a fluorophenyl group, a tetrazol group, and a piperazine ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are not detailed in the available resources.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. Organoboron compounds, for example, can undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, are not specified in the available resources .

Scientific Research Applications

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives, which include compounds structurally related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, have been studied for their antibacterial and antifungal activities. These compounds exhibited moderate to significant activities against various microbial strains, with some showing broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).

Synthesis and Characterization of Piperazine Derivatives

Research has been conducted on the synthesis and characterization of novel piperazine derivatives, including those with structural similarities to the compound . These studies focus on understanding the chemical properties and potential applications of such compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Cytotoxic Studies

Compounds related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have been synthesized and evaluated for their cytotoxic properties. Studies include analysis of their potential in inhibiting the growth of cancer cell lines, thereby providing insights into their applicability in cancer research (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antiproliferative Activity

Research on piperazine derivatives with a tetrazole moiety, similar to the compound , has shown significant antiproliferative activity against various cancer cell lines. This suggests a potential role in developing new antiproliferative agents (Kommula, Polepalli, Jain, & Murty, 2018).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize new derivatives of piperazine compounds. This approach offers an environmentally friendly and efficient pathway for creating complex molecules, including those related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (Nematollahi & Amani, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. Given the neuroprotective and anti-neuroinflammatory properties of related compounds , it could be of interest in the development of treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O/c1-11(22)20-7-5-19(6-8-20)10-14-16-17-18-21(14)13-4-2-3-12(15)9-13/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKFXFKLVVKGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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